Welcome to the BenchChem Online Store!
molecular formula C7H11NO B3031911 4-Methyltetrahydro-2H-pyran-4-carbonitrile CAS No. 856255-87-3

4-Methyltetrahydro-2H-pyran-4-carbonitrile

Cat. No. B3031911
M. Wt: 125.17 g/mol
InChI Key: OIHJPJRYKCFRAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08778951B2

Procedure details

To a solution of tetrahydro-2H-pyran-4-carbonitrile (2 g, 18.00 mmol) in THF (10 mL) at 0-5° C. was slowly added LHMDS (21.59 mL, 21.59 mmol). The mixture was stirred for 1.5 hr 0° C. Iodomethane (3.37 mL, 54.0 mmol) was added slowly and stirring was continued for 30 min at ˜0° C. and ˜2 hr at ambient temperature. The mixture was cooled to 0° C. and carefully diluted with 1N aqueous HCl (30 mL) and EtOAc (5 mL) and concentrated. The resulting residue was taken up in diethylether and the separated organic layer was washed with brine, dried over Na2SO4, filtered off and concentrated in vacuo providing crude 4-methyltetrahydro-2H-pyran-4-carbonitrile as an orange oil, which was directly used in the next reaction without further purification. Yield: 1.8 g. LCMS (m/z): 126.1 [M+H]+; Retention time=0.44 min.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
21.59 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:6][CH2:5][CH:4]([C:7]#[N:8])[CH2:3][CH2:2]1.[Li+].[CH3:10][Si]([N-][Si](C)(C)C)(C)C.IC>C1COCC1.Cl.CCOC(C)=O>[CH3:10][C:4]1([C:7]#[N:8])[CH2:5][CH2:6][O:1][CH2:2][CH2:3]1 |f:1.2|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
O1CCC(CC1)C#N
Step Two
Name
Quantity
21.59 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Step Three
Name
Quantity
3.37 mL
Type
reactant
Smiles
IC
Step Four
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1.5 hr 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 0-5° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was continued for 30 min at ˜0° C. and ˜2 hr at ambient temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to 0° C.
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
the separated organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered off
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC1(CCOCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.